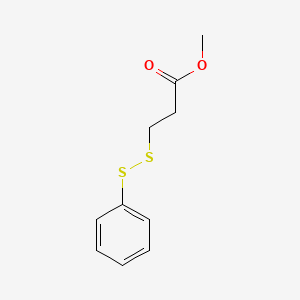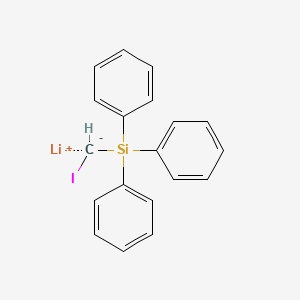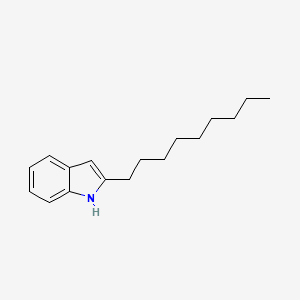
5-(Chloromethyl)oxolan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)oxolan-2-ol typically involves the reaction of oxolane derivatives with chlorinating agents. One common method is the chlorination of oxolane using thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired chloromethylated product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic chlorination of oxolane derivatives. This process involves the use of a suitable catalyst, such as aluminum chloride (AlCl₃), to facilitate the chlorination reaction. The reaction is carried out in a continuous flow reactor to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
5-(Chloromethyl)oxolan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN₃) for azide substitution and sodium thiolate (NaSR) for thiol substitution. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) are used for oxidation. These reactions are usually performed under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions, often in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include azido-oxolane and thiol-oxolane derivatives.
Oxidation Reactions: Products include oxolane aldehydes and ketones.
Reduction Reactions: Products include oxolane alcohols and other reduced derivatives.
科学的研究の応用
5-(Chloromethyl)oxolan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biochemical pathways and enzyme mechanisms due to its reactive functional groups.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 5-(Chloromethyl)oxolan-2-ol involves its reactive functional groups, which can interact with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
5-(Hydroxymethyl)oxolan-2-ol: This compound has a hydroxymethyl group instead of a chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Bromomethyl)oxolan-2-ol: Similar to 5-(Chloromethyl)oxolan-2-ol but with a bromomethyl group, which is more reactive due to the higher leaving group ability of bromine.
5-(Methoxymethyl)oxolan-2-ol: This compound has a methoxymethyl group, which is less reactive in substitution reactions compared to the chloromethyl group.
Uniqueness
This compound is unique due to its balanced reactivity, allowing it to participate in a wide range of chemical reactions while maintaining stability under various conditions. This makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
特性
CAS番号 |
90930-89-5 |
|---|---|
分子式 |
C5H9ClO2 |
分子量 |
136.58 g/mol |
IUPAC名 |
5-(chloromethyl)oxolan-2-ol |
InChI |
InChI=1S/C5H9ClO2/c6-3-4-1-2-5(7)8-4/h4-5,7H,1-3H2 |
InChIキー |
SWMFWXRISGNKCO-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



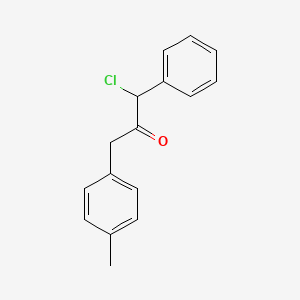
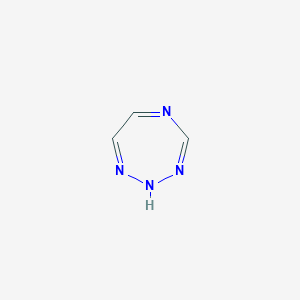
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B14362512.png)
![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)
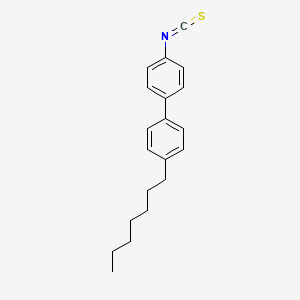
![N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide](/img/structure/B14362539.png)

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14362543.png)

